molecular formula C29H36O8 B1247595 Arisugacin D

Arisugacin D

Número de catálogo B1247595
Peso molecular: 512.6 g/mol
Clave InChI: LHKWCVMCNOROFZ-MCPFUKIPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Arisugacin D is an organic heterotetracyclic compound that is 4,4,6a,12b-tetramethyl-11-oxo-1,3,4,4a,5,6,6a,12,12a,12b-decahydro-2H,11H-benzo[f]pyrano[4,3-b]chromen-3-yl acetate substituted by hydroxy groups at positions 4a and 12a and by a 4-methoxyphenyl group at position 9 (the 3R,4aR,6aR,12aS,12bS steroisomer). Isolated from the culture broth of Penicillium, it acts as a selective inhibitor of acetylcholinesterase. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an antimicrobial agent and a Penicillium metabolite. It is an organic heterotetracyclic compound, an aromatic ether, a tertiary alcohol, a cyclic ketone, a delta-lactone and an acetate ester.

Aplicaciones Científicas De Investigación

Acetylcholinesterase Inhibition

Arisugacin D and related compounds, such as arisugacins A and B, are primarily known for their role as inhibitors of acetylcholinesterase (AChE). This enzyme is crucial in the breakdown of the neurotransmitter acetylcholine, which is important for memory and cognitive functions. Studies have shown that arisugacin A, for example, is a potent and highly selective inhibitor of AChE, suggesting its potential as a therapeutic agent in the treatment of Alzheimer's disease and other dementia-related conditions. The inhibition of AChE by arisugacin D could help maintain higher levels of acetylcholine in the brain, which is beneficial for patients suffering from these neurodegenerative diseases (Otoguro et al., 1997); (Hsung & Cole, 2004).

Structural Analysis and Synthesis

The structure of arisugacin D, a member of the meroterpenoid compounds, has been a subject of interest due to its medicinal importance. The synthesis and structural analysis of arisugacin compounds provide insights into their potential applications and how modifications to their structure could enhance their therapeutic efficacy. The intricate structure, which includes several rings and stereocenters, makes arisugacin a valuable model for studying the synthesis of complex organic compounds (Al-Rashid & Hsung, 2011).

Potential for Developing Novel Therapeutics

The unique mode of action of arisugacin D and its relatives, as well as their selective inhibition of AChE, makes them candidates for the development of Alzheimer's disease therapeutics. These compounds could potentially treat the symptomatic aspects of the disease while also being neuroprotective in the long term. The exploration of arisugacin D's properties could lead to new insights into drug design and development for neurodegenerative diseases (Sunazuka et al., 2002).

Broader Biological Activities

While primarily researched for their potential in treating neurodegenerative diseases, arisugacin compounds, including arisugacin D, might also exhibit other biological activities. For instance, their inhibitory action against various enzymes and their potential effects on cellular processes could be relevant in other areas of medical research. These properties could be useful in studying the relationship between chemical structure and biological activity, as well as in drug discovery (Li et al., 2014).

Propiedades

Nombre del producto

Arisugacin D

Fórmula molecular

C29H36O8

Peso molecular

512.6 g/mol

Nombre IUPAC

[(1S,2S,5R,7R,10R)-1,7-dihydroxy-14-(4-methoxyphenyl)-2,6,6,10-tetramethyl-16-oxo-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl] acetate

InChI

InChI=1S/C29H36O8/c1-17(30)35-23-11-12-26(4)28(32,25(23,2)3)14-13-27(5)29(26,33)16-20-22(37-27)15-21(36-24(20)31)18-7-9-19(34-6)10-8-18/h7-10,15,23,32-33H,11-14,16H2,1-6H3/t23-,26+,27-,28-,29+/m1/s1

Clave InChI

LHKWCVMCNOROFZ-MCPFUKIPSA-N

SMILES isomérico

CC(=O)O[C@@H]1CC[C@]2([C@](C1(C)C)(CC[C@@]3([C@@]2(CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)O)C)O)C

SMILES canónico

CC(=O)OC1CCC2(C(C1(C)C)(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)O)C)O)C

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arisugacin D
Reactant of Route 2
Reactant of Route 2
Arisugacin D
Reactant of Route 3
Arisugacin D
Reactant of Route 4
Reactant of Route 4
Arisugacin D
Reactant of Route 5
Arisugacin D
Reactant of Route 6
Arisugacin D

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.